molecular formula C20H30N2O B5150720 N-cyclohexyl-2,2,4,6-tetramethyl-3,4-dihydro-1(2H)-quinolinecarboxamide

N-cyclohexyl-2,2,4,6-tetramethyl-3,4-dihydro-1(2H)-quinolinecarboxamide

Katalognummer B5150720
Molekulargewicht: 314.5 g/mol
InChI-Schlüssel: OCCKDIBWNOAAIN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-cyclohexyl-2,2,4,6-tetramethyl-3,4-dihydro-1(2H)-quinolinecarboxamide, also known as CTDMQ, is a synthetic compound that belongs to the quinolinecarboxamide family. It has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.

Wirkmechanismus

N-cyclohexyl-2,2,4,6-tetramethyl-3,4-dihydro-1(2H)-quinolinecarboxamide acts as a competitive antagonist at muscarinic receptors, preventing the binding of acetylcholine and inhibiting downstream signaling pathways. This results in a reduction in cholinergic neurotransmission, which can have various effects on the brain and other organs.
Biochemical and Physiological Effects:
N-cyclohexyl-2,2,4,6-tetramethyl-3,4-dihydro-1(2H)-quinolinecarboxamide has been shown to have a number of biochemical and physiological effects, including a reduction in acetylcholine release, a decrease in hippocampal long-term potentiation, and an increase in the activity of certain enzymes involved in oxidative stress. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of N-cyclohexyl-2,2,4,6-tetramethyl-3,4-dihydro-1(2H)-quinolinecarboxamide is its selectivity for muscarinic receptors, which allows for specific targeting of the cholinergic system in the brain. However, its use is limited by its relatively low potency and the need for high concentrations to achieve significant effects. Additionally, its effects may be influenced by factors such as the age and sex of the animal model used.

Zukünftige Richtungen

There are several potential future directions for research on N-cyclohexyl-2,2,4,6-tetramethyl-3,4-dihydro-1(2H)-quinolinecarboxamide, including:
1. Investigating its effects on other neurotransmitter systems, such as the dopaminergic and serotonergic systems.
2. Exploring its potential therapeutic applications in neurodegenerative diseases, such as Alzheimer's and Parkinson's.
3. Developing more potent analogs of N-cyclohexyl-2,2,4,6-tetramethyl-3,4-dihydro-1(2H)-quinolinecarboxamide with improved selectivity and efficacy.
4. Investigating the effects of N-cyclohexyl-2,2,4,6-tetramethyl-3,4-dihydro-1(2H)-quinolinecarboxamide on different brain regions and circuits, and how these effects may be modulated by other factors such as stress and aging.
5. Studying the potential interactions between N-cyclohexyl-2,2,4,6-tetramethyl-3,4-dihydro-1(2H)-quinolinecarboxamide and other drugs or compounds, and how these interactions may affect its efficacy and safety.

Synthesemethoden

N-cyclohexyl-2,2,4,6-tetramethyl-3,4-dihydro-1(2H)-quinolinecarboxamide can be synthesized using a multi-step process involving the reaction of cyclohexylamine with 2,4,6-trimethylbenzaldehyde to form the corresponding imine. This intermediate is then reduced with sodium borohydride to yield the desired product, N-cyclohexyl-2,2,4,6-tetramethyl-3,4-dihydro-1(2H)-quinolinecarboxamide.

Wissenschaftliche Forschungsanwendungen

N-cyclohexyl-2,2,4,6-tetramethyl-3,4-dihydro-1(2H)-quinolinecarboxamide has been used in various scientific research studies, primarily as a tool to investigate the role of the cholinergic system in the brain. It has been shown to selectively block the binding of acetylcholine to muscarinic receptors, which are involved in a wide range of physiological processes, including learning and memory.

Eigenschaften

IUPAC Name

N-cyclohexyl-2,2,4,6-tetramethyl-3,4-dihydroquinoline-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O/c1-14-10-11-18-17(12-14)15(2)13-20(3,4)22(18)19(23)21-16-8-6-5-7-9-16/h10-12,15-16H,5-9,13H2,1-4H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCCKDIBWNOAAIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(N(C2=C1C=C(C=C2)C)C(=O)NC3CCCCC3)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.